5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
“5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered aromatic heterocycle with three carbon atoms, one nitrogen atom, and one oxygen atom . The difluoromethyl group attached to the oxadiazole ring makes this compound a potential candidate for various chemical reactions .
Synthesis Analysis
The synthesis of “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is characterized by the presence of a five-membered oxadiazole ring with a difluoromethyl group attached to it . The difluoromethyl group is a functional group in organic chemistry with the formula -CF2H .Chemical Reactions Analysis
The chemical reactions involving “5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” are characterized by the reactivity of the difluoromethyl group . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a part of fluorinated heterocyclic compounds, which have been explored for various synthetic applications due to their unique properties. For instance, the photochemistry of fluorinated heterocyclic compounds such as 1,3,4-oxadiazoles offers a pathway for the synthesis of fluorinated structures through photolytic intermediate processes (Pace et al., 2004). Similarly, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds showcases the reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, leading to a variety of difluoromethylenated 1,2,4-oxadiazole-containing compounds (Xueyan Yang et al., 2007).
Novel Synthetic Methodologies
New synthetic methodologies utilizing 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine derivatives have been developed, including the [4+1] cyclization strategy for synthesizing 1,3,4-oxadiazoles. This represents a novel use of halofluorinated compounds as C1 synthons in the construction of deuterated nitrogen-heterocyclic compounds, highlighting the expanding utility of fluorinated oxadiazoles in synthetic chemistry (Ya Wang et al., 2021).
Photoreactivity and Applications in Heterocycle Synthesis
The photoreactivity of fluorinated oxadiazoles has been a topic of significant interest. Studies show that irradiation of certain fluorinated oxadiazoles leads to the formation of new fluorinated heterocycles, such as triazoles, through unique photochemical pathways. These findings underscore the potential of fluorinated oxadiazoles in the synthesis of target fluorinated structures, offering insights into the photoreactivity and applications of these compounds in creating fluorinated heterocycles (S. Buscemi et al., 2001; A. Medici et al., 2002).
properties
IUPAC Name |
5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZEAHMLMCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1597679-65-6 | |
Record name | 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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